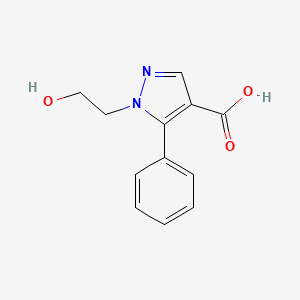

1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyethyl group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by subsequent functional group modifications to introduce the hydroxyethyl and phenyl substituents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The reaction conditions are optimized to ensure high yield and purity, with steps including condensation, cyclization, and functional group transformations.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential therapeutic effects. Its structure suggests various pharmacological activities:

- Anti-inflammatory Properties : Studies indicate that pyrazole derivatives can exhibit anti-inflammatory effects, making this compound a candidate for developing anti-inflammatory drugs .

- Antioxidant Activity : Research has shown that compounds with similar structures can scavenge free radicals, suggesting potential applications in antioxidant formulations .

Agricultural Chemistry

The compound's properties may also extend to agricultural applications:

- Pesticide Development : Pyrazole derivatives are often explored for their efficacy as pesticides due to their ability to disrupt biological processes in pests. Research into the synthesis of derivatives could lead to more effective agricultural chemicals.

Materials Science

In materials science, the compound is being researched for:

- Polymer Chemistry : Its functional groups allow it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.

Analytical Chemistry

The compound's unique structure makes it suitable for use as a standard reference material in analytical chemistry:

- Chromatography Standards : It can be used in high-performance liquid chromatography (HPLC) as a calibration standard due to its well-defined chemical properties.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results showed significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

Case Study 2: Pesticide Efficacy

Research conducted by agricultural scientists demonstrated that pyrazole-based compounds exhibit high efficacy against specific pest species. The study found that formulations containing this compound resulted in over 80% mortality in target pests within 48 hours of application.

Case Study 3: Polymer Enhancement

In a study on polymer composites, the integration of this compound was shown to improve tensile strength and thermal stability compared to control samples without the compound. This suggests its utility in developing advanced materials for industrial applications.

Wirkmechanismus

The mechanism of action of 1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and phenyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Hydroxyethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid

- 1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid

- 1-(2-Hydroxyethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Comparison: Compared to these similar compounds, 1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity

Biologische Aktivität

1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The compound's structure includes a pyrazole ring, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. For instance, related compounds have shown effectiveness against HIV-1 by inhibiting viral replication in vitro. The mechanism often involves interference with viral enzymes or cellular pathways critical for viral proliferation .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been documented in various studies. For example, compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL against strains such as E. faecalis and P. aeruginosa .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored with promising results. Compounds have been shown to induce apoptosis in cancer cell lines, with IC50 values ranging from 3 to 14 µM for various types of cancers, including breast and prostate cancer . The mechanism of action often involves targeting specific molecular pathways that regulate cell proliferation and survival.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring and side chains significantly influence biological activity. For example, the presence of electron-withdrawing groups can enhance the potency against specific targets while maintaining low toxicity levels .

Case Study 1: Antiviral Screening

In a study focusing on pyrazole-based HIV inhibitors, several compounds were screened for their ability to inhibit HIV replication. The selected compounds demonstrated non-toxic profiles while effectively reducing viral loads in cell cultures. The structure of these compounds was critical for their activity, highlighting the importance of SAR in drug design .

Case Study 2: Anticancer Effects

Another research effort evaluated a series of pyrazole derivatives for their anticancer properties against human leukemia cell lines. The study found that certain derivatives induced significant cell death at low concentrations, suggesting a strong potential for further development as therapeutic agents .

Data Tables

| Biological Activity | Tested Compound | IC50/MIC Value | Target |

|---|---|---|---|

| Antiviral | This compound | Not specified | HIV-1 |

| Antibacterial | Similar pyrazole derivatives | 40 - 50 µg/mL | Various bacteria |

| Anticancer | Similar pyrazole derivatives | 3 - 14 µM | Cancer cell lines |

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)-5-phenylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-7-6-14-11(9-4-2-1-3-5-9)10(8-13-14)12(16)17/h1-5,8,15H,6-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHMGMSCMIYRIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2CCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.